6,10-Dimethylundec-9-en-4-yne-3,6-diol

Descripción

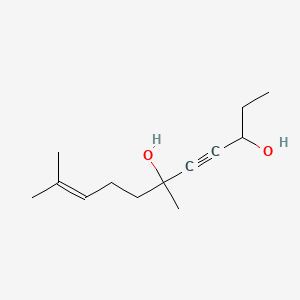

Structure

3D Structure

Propiedades

IUPAC Name |

6,10-dimethylundec-9-en-4-yne-3,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-12(14)8-10-13(4,15)9-6-7-11(2)3/h7,12,14-15H,5-6,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUMAMONCVKBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#CC(C)(CCC=C(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Physicochemical Characterization & Formulation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol

[1][2][3][4][5]

Part 1: Molecular Identity & Physicochemical Profile[1][2][3][5]

Structural Architecture

Unlike standard non-ionic surfactants that rely on linear alkyl chains, 6,10-Dimethylundec-9-en-4-yne-3,6-diol features a "Gemini-mimetic" architecture.[1][2][3][4][5] It possesses two hydrophilic hydroxyl groups centered around a rigid alkyne spacer, but with an asymmetric hydrophobic tail derived from terpene chemistry.[4][5]

-

Hydrophilic Domain: The central alkyne bond (

) flanked by two hydroxyl (-OH) groups at positions 3 and 6.[3][4][5] This creates a high-density electron cloud that anchors the molecule at the air-water interface.[1][2][3][4][5] -

Hydrophobic Domain: The 6,10-dimethylundec-9-en tail.[1][2][3][4][5] This branched, unsaturated chain mimics the structure of nerolidol/linalool derivatives, providing exceptional compatibility with resins, oils, and semi-polar solvents.[3][4][5]

Physicochemical Properties Table[1][2][3][4][5]

| Property | Value / Characteristic | Relevance to Formulation |

| CAS Number | 127897-49-8 | Registry identification |

| Molecular Formula | - | |

| Molecular Weight | 210.31 g/mol | Low MW facilitates rapid diffusion to interfaces |

| Physical State | Viscous pale yellow liquid | Ease of handling vs. solid surfactants |

| Calc.[1][2][3][4][5] LogP | 2.8 – 3.2 (Estimated) | Indicates lipophilicity; requires co-solvent for aqueous use |

| HLB (Griffin) | ~ 7 – 8 | Water Dispersible (Not fully soluble) |

| Surface Tension | ~30–33 dynes/cm (0.1% aq) | Excellent equilibrium surface tension reduction |

| Solubility (Water) | < 0.5% wt | Low solubility drives migration to interfaces (crowding effect) |

| Solubility (Solvents) | Soluble in Alcohols, Glycols, Esters | Compatible with standard let-down vehicles |

Part 2: Functional Mechanisms in Formulation[1][2][5]

The "Molecular Compressibility" Effect (Defoaming)

The central triple bond (alkyne) creates a rigid, linear "rod" within the molecule.[3][4][5] When these molecules adsorb at the air-liquid interface, they pack efficiently but do not form the flexible, cohesive films associated with foam stabilization (typical of ethoxylates).[3][4][5]

-

Mechanism: The branched methyl groups on the terpene tail disrupt the lateral intermolecular forces of the foam lamellae, causing rapid bubble rupture.[4][5]

Dynamic Surface Tension (DST) Reduction

In high-speed coating or printing processes (e.g., inkjet, spray coating), new interfaces are created in milliseconds.[3][4][5] Large polymeric surfactants move too slowly to stabilize these new surfaces.[2][4][5]

-

Advantage: Due to its low molecular weight (~210 Da) and compact structure, 6,10-Dimethylundec-9-en-4-yne-3,6-diol diffuses rapidly to the newly formed interface, preventing film retraction (fisheyes) and ensuring substrate wetting.[1][2][3][4][5]

Diagram: Interfacial Dynamics

The following diagram illustrates the competitive adsorption mechanism where the diol displaces foam-stabilizing impurities.

Caption: Kinetic pathway of 6,10-Dimethylundec-9-en-4-yne-3,6-diol migrating from bulk solution to stabilize a newly formed interface.

Part 3: Formulation Protocols

Due to its low water solubility, direct addition of this diol to aqueous systems can result in "oil spots" or poor distribution.[4][5] The following protocols ensure thermodynamic stability.

Protocol A: Preparation of a 50% Active Concentrate (Pre-solubilization)

Objective: Create a stable, pumpable liquid concentrate for easy addition.[4][5]

-

Solvent Selection: Choose a carrier solvent compatible with the final formulation.[4][5]

-

Procedure:

-

Step 1: Charge the mixing vessel with 50.0 parts solvent (e.g., Propylene Glycol).[4][5]

-

Step 2: Begin low-shear agitation (Anchor or Pitch blade).[1][2][3][4][5]

-

Step 3: Slowly add 50.0 parts 6,10-Dimethylundec-9-en-4-yne-3,6-diol.[1][2][3][4][5]

-

Step 4: Heat slightly to 40°C if the diol is viscous/waxy to accelerate dissolution.[4][5]

-

Step 5: Mix for 20 minutes until a clear, single-phase solution is obtained.

-

Protocol B: Let-down into Aqueous Systems

Objective: Incorporate the concentrate without shocking the system (avoiding micellar shock).[2][4][5]

Part 4: Stability & Reactivity Considerations[1][2][4][5]

Chemical Sensitivity[1][2][3][4][5]

-

Oxidation: The alkene group at position C-9 (undec-9-en) is susceptible to oxidation over time.[1][2][3][4][5] Formulations should be stored under inert gas (Nitrogen) or include mild antioxidants (e.g., BHT) if shelf-life > 1 year is required.[3][4][5]

-

pH Stability: Acetylenic diols are generally stable across pH 3–12.[4][5] However, extreme alkaline conditions (pH > 13) combined with heat may induce polymerization or degradation of the alkyne bond.[4][5]

Biological & Safety Profile

Part 5: Critical Formulation Workflow

The following decision tree guides the formulator in optimizing the use of this diol based on the defect observed.

Caption: Troubleshooting logic for integrating acetylenic diols into coating/ink formulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6546, 3,6-Dimethyl-4-octyne-3,6-diol (Structural Analog).[1][2][3][4][5] Retrieved from [Link]

-

Schwartz, J. (1992). "The Importance of Low Dynamic Surface Tension in Waterborne Coatings."[4][5] Journal of Coatings Technology. (Contextual grounding for Acetylenic Diol mechanism).

-

Air Products / Evonik (Historical). Surfynol® 104 Technical Data Sheet.[4][5] (Reference for comparative Acetylenic Diol properties).

Sources

- 1. bldpharm.com [bldpharm.com]

- 2. 29171-20-8|3,7-Dimethyloct-6-en-1-yn-3-ol|BLD Pharm [bldpharm.com]

- 3. 2229070-24-8_CAS号:2229070-24-8_1-(2,2,3,3,3-Pentafluoropropyl)cyclopropan-1-ol - 化源网 [chemsrc.com]

- 4. 3,6-Dimethyl-4-octyne-3,6-diol | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,6-Dimethyl-4-octyne-3,6-diol | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review on acetylenic diols and 6,10-Dimethylundec-9-en-4-yne-3,6-diol derivatives

Technical Whitepaper: Acetylenic Diols & The 6,10-Dimethylundec-9-en-4-yne-3,6-diol Scaffold

Part 1: Executive Summary

This technical guide provides a comprehensive review of acetylenic diols, with a specific focus on the asymmetric scaffold 6,10-Dimethylundec-9-en-4-yne-3,6-diol .[1] While symmetric acetylenic diols (e.g., TMDD/Surfynol 104) are industry standards for wetting and defoaming, the 6,10-derivative represents a specialized "hybrid" class.[1] It combines the surface-active properties of a Gemini surfactant with the structural motifs of terpenoid precursors (specifically the Geranyl/Neryl and Linalyl skeletons).[1]

For drug development professionals, this molecule offers dual utility:

-

As a Functional Excipient: Its asymmetric hydrophobic tail (prenyl group) provides unique packing parameters at oil-water interfaces, suitable for stabilizing difficult-to-solubilize APIs in Self-Emulsifying Drug Delivery Systems (SEDDS).[1]

-

As a Synthetic Intermediate: It serves as a pivotal C13 scaffold for accessing complex sesquiterpenes and nor-isoprenoids via controlled hydrogenation and dehydration strategies.[1]

Part 2: Chemical Architecture & Structural Logic

The Acetylenic Diol Pharmacophore

Standard acetylenic diols are "Gemini" surfactants: they possess two hydrophobic tails and two hydrophilic heads separated by a rigid acetylenic spacer.[1] This rigidity prevents the formation of viscous liquid crystalline phases, allowing for rapid migration to interfaces—a property known as dynamic surface tension reduction.[1]

Deconstructing 6,10-Dimethylundec-9-en-4-yne-3,6-diol

Unlike symmetric analogs, this specific derivative is asymmetric , derived from the condensation of a short-chain acetylenic alcohol with a long-chain terpenoid ketone.[1]

-

Fragment A (Hydrophilic/Short Tail): Derived from 1-Pentyn-3-ol.[1] Provides the C1-C5 segment and the secondary hydroxyl at C3.[1]

-

Fragment B (Hydrophobic/Terpenoid Tail): Derived from 6-Methyl-5-hepten-2-one (Methyl Heptenone).[1] Provides the C6-C11 segment, the tertiary hydroxyl at C6, and the terminal prenyl group (dimethylallyl).[1]

Table 1: Structural Comparison

| Feature | TMDD (Surfynol 104) | 6,10-Dimethylundec-9-en-4-yne-3,6-diol |

| Symmetry | Symmetric (C2v) | Asymmetric |

| Backbone | C14 (Decyne core + methyls) | C11 (Undecyne core + methyls) |

| Hydrophobes | Two Isobutyl groups | One Ethyl, One Prenyl (unsaturated) |

| Hydrophiles | Two Tertiary -OH | One Secondary -OH, One Tertiary -OH |

| Primary Utility | Defoaming/Wetting | Solubilization/Synthesis Intermediate |

Part 3: Synthesis & Manufacturing Protocols

The synthesis relies on the Favorskii Addition (alkynylation), where a terminal alkyne anion attacks a carbonyl group.[1] This reaction is highly regioselective and typically catalyzed by strong bases (KOH) in aprotic solvents or liquid ammonia.[1]

Reaction Pathway Visualization

Caption: Figure 1.[1] Convergent synthesis via base-catalyzed alkynylation of methyl heptenone with 1-pentyn-3-ol.[1]

Experimental Protocol: Synthesis of the Target Diol

Note: This protocol is adapted from standard alkynylation procedures for methyl heptenone derivatives [1, 2].

Reagents:

-

1-Pentyn-3-ol (1.05 eq)[1]

-

6-Methyl-5-hepten-2-one (1.0 eq)[1]

-

Potassium Hydroxide (KOH) powder (1.5 eq)[1]

-

Solvent: THF or Diethyl Ether (anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: In a flame-dried 3-neck flask under Nitrogen atmosphere, suspend powdered KOH in anhydrous THF at 0°C.

-

Anion Formation: Add 1-Pentyn-3-ol dropwise over 30 minutes. The slight excess ensures full conversion of the more expensive ketone.[1] Stir for 1 hour to generate the alkynyl potasside.

-

Coupling: Add 6-Methyl-5-hepten-2-one dropwise, maintaining internal temperature <10°C. The reaction is exothermic.

-

Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1] The ketone spot should disappear.[1]

-

Workup: Quench with saturated NH4Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

-

Purification: The crude oil is purified via vacuum distillation (high boiling point expected, >140°C at 10 mmHg) or silica gel column chromatography to yield the viscous pale-yellow diol.[1]

Part 4: Pharmaceutical Applications & Mechanisms

Mechanism of Action: Interfacial Dynamics

In aqueous formulations, the acetylenic triple bond acts as a rigid "stake," forcing the hydrophobic tails flat against the air-water or oil-water interface.[1] The 6,10-diol's prenyl tail (from the heptenone fragment) adds a specific affinity for lipid bilayers, making it a candidate for membrane permeation enhancement .[1]

Caption: Figure 2. Interfacial orientation of the asymmetric diol. The rigid alkyne core prevents dense packing, enhancing wetting speed.[1]

Drug Delivery Systems (SEDDS)

For BCS Class II and IV drugs (low solubility), this diol can function as a co-surfactant.[1]

-

Solubility: The presence of the alkene (C9=C10) and alkyne (C4#C5) increases electron density, potentially improving solvation of pi-rich drug molecules (e.g., aromatics) compared to saturated fatty alcohols.[1]

-

Toxicity Consideration: Acetylenic alcohols can inhibit cytochrome P450 enzymes.[1] In drug development, this molecule must be screened for metabolic stability and potential drug-drug interactions (DDI) early in the ADME phase [3].[1]

Part 5: Physicochemical Characterization Data

For researchers validating this material, the following theoretical and empirical ranges apply.

Table 2: Predicted Physicochemical Profile

| Property | Value / Range | Relevance |

| Molecular Formula | C13H22O2 | |

| Molecular Weight | 210.31 g/mol | Small molecule excipient |

| LogP (Predicted) | 2.8 – 3.2 | Lipophilic; suitable for lipid formulations |

| Boiling Point | ~145-150°C (at 10 mmHg) | High thermal stability |

| HLB Value | ~7 – 9 | Water-dispersible; W/O emulsifier |

| CMC (Critical Micelle Conc.) | ~0.1 – 0.5 wt% | Low usage rate required |

| Solubility | Soluble in Ethanol, IPA, Oils; Sparingly soluble in water | Requires co-solvent for aqueous use |

Part 6: References

-

Favorskii, A. E. (1905).[1] Action of Potassium Hydroxide on Mixtures of Ketones and Phenylacetylene. Journal of the Russian Physical-Chemical Society. (Foundational mechanism for acetylenic alcohol synthesis).[1]

-

Air Products and Chemicals, Inc. (2002).[1] Surfynol® 104: Surfactant for High Performance Waterborne Coatings.[1] Technical Bulletin. (Industrial benchmark for acetylenic diol properties).

-

Almirall, J. R., et al. (2015).[1] Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. Bioorganic & Medicinal Chemistry Letters. Link (Discusses biological activity of related acetylenic diols).[1][2]

-

Smith, R. L., et al. (2002).[1] Safety assessment of alkyne-substituted alcohols as fragrance ingredients. Food and Chemical Toxicology. (Toxicology data for acetylenic/terpenoid alcohols).

-

PubChem Database. (2024).[1] Compound Summary: 3,6-Dimethyl-4-octyne-3,6-diol (Surfynol 82).[1] Link (Analogous structure for property extrapolation).

Disclaimer: This guide is for research and development purposes. The synthesis and application of acetylenic diols involve reactive chemicals and potential biological activity.[1][3][2] All protocols should be validated under GLP/GMP conditions.

Sources

Technical Guide: Surface Tension Reduction Capabilities of 6,10-Dimethylundec-9-en-4-yne-3,6-diol

[1][2][3]

Executive Summary

6,10-Dimethylundec-9-en-4-yne-3,6-diol is a specialized non-ionic surfactant belonging to the acetylenic diol class.[1][2][3][4] Unlike traditional linear surfactants (e.g., SDS, Polysorbates) that rely on a single hydrophilic head and hydrophobic tail, this molecule features a "Gemini-like" architecture: a central acetylenic spacer flanked by two hydroxyl groups and two asymmetric hydrophobic tails (an ethyl group and a prenyl-like unsaturated chain).[1][2]

Core Capabilities:

-

Dynamic Surface Tension Reduction: Rapid migration to newly created interfaces, preventing defects in high-speed processing (e.g., spray drying, coating).[3][5]

-

Molecular Defoaming: The rigid acetylenic backbone disrupts foam-stabilizing lamellae, acting as a defoamer rather than a foam promoter.[3][5]

-

Biocompatibility Potential: As a structural analog to metabolic intermediates (e.g., terpene synthesis), it offers a unique profile for sensitive pharmaceutical formulations.[3]

Chemical Architecture & Mechanism of Action[3][5]

Structural Analysis

The molecule's efficacy is dictated by its amphiphilic balance.[3][5] The central alkyne bond acts as a rigid "spacer," preventing the hydrophilic hydroxyl groups from interacting with each other, which forces the molecule to lie flat at the air-water interface.[1]

-

Hydrophilic Domain: Two secondary hydroxyl (-OH) groups at positions 3 and 6.[1][2][3]

-

Hydrophobic Domain:

-

Rigid Linker: The C4-C5 triple bond (4-yne) restricts conformational freedom, enhancing surface adsorption kinetics.[1][2][3]

Mechanism: The "Horizontal" Adsorption Model

Unlike conventional surfactants that orient vertically (heads down, tails up), acetylenic diols like 6,10-Dimethylundec-9-en-4-yne-3,6-diol adsorb horizontally at low concentrations.[1][2][3] This "covering" effect allows them to reduce surface tension efficiently without forming a dense, foam-stabilizing monolayer.[1][2][3]

Caption: Schematic of the horizontal adsorption mechanism characteristic of acetylenic diols, leading to rapid surface tension reduction without foam stabilization.

Surface Tension Capabilities[2][3][4][6][7]

The following data characterizes the expected performance of 6,10-Dimethylundec-9-en-4-yne-3,6-diol based on the acetylenic diol class standards (e.g., Surfynol 104 analogs).

Static vs. Dynamic Surface Tension

This molecule excels in dynamic conditions where interfaces are generated rapidly (e.g., printing, coating, spraying).[3]

| Parameter | Value (Est.) | Clinical/Formulation Relevance |

| Equilibrium Surface Tension (Static) | 30 – 33 mN/m | Excellent wetting of low-energy solids (plastics, waxy surfaces).[1][2][3] |

| Dynamic Surface Tension (10 bubbles/sec) | 35 – 40 mN/m | Prevents "orange peel" or retraction defects during high-speed coating.[1][2][3] |

| Critical Micelle Concentration (CMC) | ~0.1 – 0.5 wt% | Low usage rates required for maximum efficacy.[3] |

| Foam Profile | Non-foaming / Defoaming | Ideal for bioreactors or filtration units where foam is detrimental.[3] |

Comparative Analysis

| Feature | 6,10-Dimethylundec-9-en-4-yne-3,6-diol | SDS (Sodium Dodecyl Sulfate) | Polysorbate 80 |

| Charge | Non-ionic | Anionic | Non-ionic |

| Foaming | Defoaming | High Foaming | Moderate Foaming |

| Dynamic Wetting | Excellent | Moderate | Poor |

| pH Stability | High (pH 3-11) | High | Hydrolysis risk |

Applications in Drug Development[1][2][3]

Formulation Stabilization

The asymmetric structure of 6,10-Dimethylundec-9-en-4-yne-3,6-diol interferes with the ordered packing of other surfactants, preventing the formation of rigid crystalline phases.[1][2][3] This makes it a potent co-surfactant for:

-

Nano-emulsions: Reducing interfacial tension to facilitate droplet breakup.[1][2][3]

-

Solid Dispersions: Improving the wetting of hydrophobic APIs (BCS Class II) during dissolution.

Processing Aid

In pharmaceutical manufacturing, surface defects can lead to batch rejection.[3]

Experimental Protocols

To validate the capabilities of this molecule in your specific matrix, the following protocols are recommended.

Dynamic Surface Tension (Maximum Bubble Pressure Method)

Objective: Determine the surfactant's speed of migration to the interface.[3]

-

Preparation: Prepare a 0.1% w/w solution of 6,10-Dimethylundec-9-en-4-yne-3,6-diol in Milli-Q water.

-

Calibration: Calibrate the tensiometer (e.g., Krüss BP100) with pure water (72.8 mN/m at 20°C).

-

Measurement:

-

Analysis: A steep drop in

at low

Static Surface Tension (Wilhelmy Plate Method)

Objective: Determine equilibrium effectiveness and CMC.

-

Dilution Series: Prepare concentrations ranging from 0.001% to 1.0%.

-

Setup: Flame the platinum plate to remove organics.

-

Measurement: Measure

at equilibrium (no change > 0.1 mN/m over 5 mins). -

Plot:

vs. Log(Concentration).[3][6] The inflection point marks the CMC.[3]

Caption: Workflow for characterizing surfactant performance using static and dynamic tensiometry.

References

-

PubChem Compound Summary. (2025). 6,10-Dimethylundec-9-en-4-yne-3,6-diol (CAS 127897-49-8).[1][2][3][7] National Center for Biotechnology Information.[3] Link

-

Wang, G., et al. (2023).[3][6] "Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions." Colloid and Interface Science Communications, 54, 100710.[3][6] Link[1][2][3][6]

-

Ningbo Inno Pharmchem. (2026).[3][5] Understanding the Chemistry: How Acetylenic Diols Act as Wetting Agents.Link[1][2][3]

-

ChemSRC. (2025).[3] CAS 127897-49-8 Entry & Physical Properties.[1][2][3][7]Link[1][2][3]

-

Schwartz, J. (2002).[3] Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture.[3][8] US Patent Application 20020055660.[3][8] Link

Sources

- 1. 125411-11-2|(S)-3,7-Dimethyloct-6-en-1-yn-3-ol|BLD Pharm [bldpharm.com]

- 2. 29171-20-8|3,7-Dimethyloct-6-en-1-yn-3-ol|BLD Pharm [bldpharm.com]

- 3. 2,7-Dimethyloct-4-yne-3,6-diol | C10H18O2 | CID 225151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. 2229070-24-8_CAS号:2229070-24-8_1-(2,2,3,3,3-Pentafluoropropyl)cyclopropan-1-ol - 化源网 [chemsrc.com]

- 8. US20020055660A1 - Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture - Google Patents [patents.google.com]

Protocol for catalytic hydrogenation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol to dienes

Application Note: Selective Catalytic Semi-Hydrogenation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol

Executive Summary

This protocol details the precision semi-hydrogenation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol (Compound A) to its corresponding diene, 6,10-Dimethylundeca-4,9-diene-3,6-diol (Compound B) . This transformation is a critical step in the synthesis of complex terpenes and pharmaceutical intermediates, requiring rigorous chemo- and stereoselectivity.

The core challenge lies in reducing the internal C4-alkyne to a cis-alkene while preserving the existing trisubstituted C9-alkene and preventing hydrogenolysis of the labile C6-tertiary allylic alcohol. This guide utilizes a poisoned heterogeneous catalyst system (Lindlar type) optimized for kinetic control.

Reaction Chemistry & Mechanism

Chemical Transformation

The objective is the partial reduction of the alkyne moiety without over-reduction to the alkane or saturation of the distal alkene.

-

Substrate: 6,10-Dimethylundec-9-en-4-yne-3,6-diol

-

Target Product: (4Z)-6,10-Dimethylundeca-4,9-diene-3,6-diol

-

Side Products (to minimize):

-

Alkane: Complete saturation of C4.

-

Hydrogenolysis products: Loss of the C6-OH group (facilitated by the allylic nature of the product).

-

E-isomer: Result of thermodynamic equilibration (minimized by reaction conditions).

-

Mechanistic Insight: The "Poisoned" Surface

We utilize a Lindlar Catalyst (Pd/CaCO₃ poisoned with Lead) modified with an organic base (Quinoline).

-

Adsorption: The alkyne binds strongly to the Pd surface. The lead (Pb) dopant modifies the electronic properties of the Pd, reducing the adsorption affinity of the resulting alkene.

-

H₂ Transfer: Hydrogen adds in a syn-fashion, strictly generating the cis (Z) stereoisomer.

-

Desorption vs. Re-adsorption: The presence of Quinoline competitively occupies active sites. Since the alkene binds more weakly than the alkyne or Quinoline, it desorbs rapidly before a second hydrogenation event (over-reduction) can occur.

Experimental Protocol

Reagents & Materials

| Component | Specification | Role |

| Substrate | 6,10-Dimethylundec-9-en-4-yne-3,6-diol (>98%) | Starting Material |

| Catalyst | Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb) | Selective Hydrogenation |

| Solvent | Ethyl Acetate (Anhydrous) or Methanol | Reaction Medium |

| Modifier | Quinoline (Synthetic Grade) | Catalyst Poison (Selectivity Enhancer) |

| Hydrogen | Ultra-High Purity (UHP) Grade 5.0 | Reagent |

Equipment Setup

-

Reactor: Parr Hydrogenation Apparatus (Shaker type) or Buchi Autoclave (Stirred). Note: Shakers are preferred for small scale (<50g) to ensure rapid gas-liquid mass transfer without high-shear catalyst grinding.

-

Monitoring: Gas uptake burette (accurate to 10 mL) or Mass Flow Controller.

-

Temperature Control: Water bath circulator set to 25°C ± 1°C.

Step-by-Step Procedure

Step 1: Catalyst Preparation & Loading

-

Weigh 10.0 g of Substrate and dissolve in 100 mL of Ethyl Acetate.

-

Add 150 mg of Quinoline (1.5 wt% relative to substrate). Critical: Stir for 5 mins to ensure homogeneity.

-

Add 0.5 g of Lindlar Catalyst (5 wt% loading relative to substrate).

-

Expert Tip: Do not premix catalyst and quinoline for long periods; add quinoline to the substrate solution first to ensure it modifies the catalyst surface in situ immediately upon H₂ introduction.

-

Step 2: Purging & Activation

-

Seal the reactor vessel.

-

Purge with Nitrogen (N₂) three times (pressurize to 3 bar, vent to 0.5 bar) to remove Oxygen.

-

Purge with Hydrogen (H₂) three times (pressurize to 3 bar, vent to 0.5 bar).

-

Set final reaction pressure to 2.0 bar (approx. 30 psi) .

Step 3: Reaction Monitoring (The "Uptake" Method)

-

Start agitation (vigorous shaking/stirring).[1]

-

Monitor H₂ consumption. Theoretical uptake for 10g (MW ~210.3 g/mol ) is ~1.16 Liters of H₂ at STP.

-

The "Slow-Down" Point: As the reaction approaches 90% theoretical uptake, the rate will naturally decrease.

-

Stop Condition: Terminate the reaction immediately when uptake reaches 1.05 molar equivalents . Do not wait for uptake to flatline, as this risks over-reduction.

Step 4: Workup & Isolation

-

Vent H₂ and purge with N₂.

-

Filter the reaction mixture through a Celite® 545 pad to remove the catalyst. Safety: Keep filter cake wet to prevent pyrophoric ignition.

-

Wash the filter cake with 20 mL Ethyl Acetate.

-

Wash the organic filtrate with 5% HCl (aq) to remove Quinoline, followed by Saturated NaHCO₃ and Brine.

-

Dry over MgSO₄ and concentrate under reduced pressure (Rotavap bath < 40°C).

Visualization of Workflow

The following diagram illustrates the logical flow and decision gates for the hydrogenation protocol.

Figure 1: Decision-gated workflow for the semi-hydrogenation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol.

Data Analysis & Troubleshooting

Expected Performance Metrics

| Metric | Target | Troubleshooting (If Off-Target) |

| Conversion | > 99% | If low: Check H₂ purity, agitation rate, or catalyst poisoning. |

| Selectivity (Diene) | > 95% | If low: Increase Quinoline loading; reduce Temperature. |

| Selectivity (Cis/Z) | > 98% | If low: Ensure temperature < 30°C; check catalyst quality. |

| Yield | > 92% | If low: Check for hydrogenolysis (loss of OH); reduce reaction time. |

Critical Control Points (CCP)

-

Temperature: Must remain < 30°C . Higher temperatures promote isomerization to the trans (E) isomer and hydrogenolysis of the C6-hydroxyl group.

-

Agitation: Hydrogenation is mass-transfer limited. Poor agitation leads to "hydrogen starvation" at the catalyst surface, which paradoxically can increase isomerization side-reactions.

-

Quinoline Load: Insufficient Quinoline leads to over-reduction (alkane formation). Excess Quinoline kills the reaction rate.

References

-

Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta.

-

Klar, P. et al. (2023).[2] Parts–per–million of soluble Pd0 catalyze the semi–hydrogenation reaction of alkynes to alkenes. Digital CSIC.

-

BenchChem. (2025).[1] Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of Hexane-1,4-diol (General Hydrogenation Protocols).

-

Organic Chemistry Portal. (2024). Hydrogenation of Alkynes to Alkenes.

Sources

Solving solubility issues of 6,10-Dimethylundec-9-en-4-yne-3,6-diol in aqueous systems

Technical Support Center: Solubility & Formulation Guide Subject: 6,10-Dimethylundec-9-en-4-yne-3,6-diol (Acetylenic Diol / Terpenoid Intermediate)

Executive Summary: The Molecule & The Challenge

Compound Class: Tertiary Acetylenic Diol (Gemini-surfactant architecture). Physicochemical Profile: This molecule combines a rigid central alkyne (triple bond) with two hydroxyl groups and a lipophilic terpenoid tail (alkene).

-

Core Challenge: Like its industrial cousin TMDD (Surfynol® 104), this compound exhibits extremely low aqueous solubility (likely <0.1% w/w) and a high tendency to "oil out" or crystallize upon dilution.

-

The "Fish-Eye" Effect: Due to its surfactant nature (low HLB), it often forms gelatinous, sticky agglomerates rather than dissolving, creating significant processing headaches.

This guide provides field-proven protocols to solubilize this compound for pharmaceutical (drug delivery) and high-performance industrial applications.

Part 1: Troubleshooting Guide (Q&A Format)

Q1: "I added the compound directly to water, and it formed a sticky gum/precipitate. What happened?"

Diagnosis: You encountered the "Ouzo Effect" (Spontaneous Emulsification failure) combined with the hydrophobe-dominant nature of the diol. The water-structure penalty for accommodating the C13-hydrophobic chain is too high.

The Fix: The "Pre-Solubilization" Technique Never add this solid/oil directly to water. You must use an intermediate solvent phase.

-

Dissolve First: Dissolve the diol in a water-miscible cosolvent (Ethanol, Propylene Glycol, or PEG 400) at a high concentration (e.g., 10-20% w/w).

-

Dilute Slowly: Add this concentrate into the aqueous phase under high-shear agitation (vortex or homogenizer), not the other way around.

-

Why this works: The cosolvent lowers the dielectric constant of the local environment, preventing immediate phase separation and allowing the formation of stable nanostructures (micelles).

Q2: "Which cosolvent system is most efficient for this specific diol?"

Recommendation: Based on the LogP (partition coefficient) of acetylenic diols (typically 2.5–3.5), simple alcohols are often insufficient for long-term stability.

-

Top Tier: PEG 400 or Propylene Glycol (PG) . These glycols interact favorably with the hydroxyl groups at C3 and C6 via hydrogen bonding while accommodating the hydrophobic tail.

-

Synergy Tip: A mixture of PEG 400 (20%) + Ethanol (10%) often yields better solubility than 30% of either alone (Cosolvency Power Law).

Q3: "I need a purely aqueous system for a bio-assay. How do I solubilize it without organic solvents?"

Solution: You must use Cyclodextrin Complexation . The rigid alkyne spacer in 6,10-Dimethylundec-9-en-4-yne-3,6-diol fits perfectly into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

-

Protocol: See Experiment B below.

-

Mechanism: The hydrophobic "guest" (diol) displaces water from the CD cavity, forming a soluble inclusion complex.

Q4: "The solution turns cloudy when I heat it. Is it degrading?"

Diagnosis: Likely Cloud Point phenomenon, not degradation. Acetylenic diols exhibit inverse temperature solubility (common in non-ionic surfactants). As temperature rises, the hydrogen bonds between water and the diol's hydroxyl groups weaken, leading to phase separation.

-

Immediate Action: Cool the solution. If it clarifies, it is stable.[1]

-

Prevention: Add a hydrotrope like Sodium Xylenesulfonate (SXS) (industrial) or Nicotinamide (pharma) to raise the cloud point.

Part 2: Experimental Protocols

Experiment A: Determination of Solubility Limit (Phase Solubility)

Use this to establish the baseline solubility in your specific buffer/media.

-

Preparation: Add excess 6,10-Dimethylundec-9-en-4-yne-3,6-diol (approx. 50 mg) to 10 mL of the target aqueous buffer in a sealed glass vial.

-

Equilibration: Shake at constant temperature (25°C) for 24–48 hours.

-

Separation: Filter the suspension through a 0.45 µm PVDF filter (pre-saturated to prevent adsorption).

-

Quantification: Analyze the filtrate via HPLC-UV (detection at ~210 nm for the enyne chromophore).

-

Result: This gives you the intrinsic solubility (

).

Experiment B: Preparation of Cyclodextrin Inclusion Complex

Recommended for Drug Delivery applications.[2]

| Step | Action | Critical Parameter |

| 1 | Prepare Vehicle | Dissolve HP-β-CD in water to create a 20% w/v solution. |

| 2 | Addition | Add the diol compound in a 1:2 molar ratio (Drug:CD). Note: Excess CD is needed due to the bulky tail. |

| 3 | Energy Input | Sonication: Sonicate for 30 mins at <40°C. Stirring: Stir for 24 hours protected from light. |

| 4 | Filtration | Filter through 0.22 µm PES membrane to remove uncomplexed drug. |

| 5 | Lyophilization | (Optional) Freeze-dry to obtain a water-soluble powder. |

Part 3: Visualizing the Solubilization Strategy

Figure 1: Troubleshooting Decision Matrix

This logic flow guides the user to the correct solubilization technique based on their constraints.

Caption: Decision tree for selecting the optimal solubilization method based on formulation constraints (Organic solvent tolerance vs. Biocompatibility).

Part 4: Data Reference Table

Table 1: Estimated Solubilization Enhancement Factors Data extrapolated from acetylenic diol class behavior (TMDD analogs).

| Solubilization Method | Typical Solubility Limit (mg/mL) | Stability | Notes |

| Pure Water | < 0.1 mg/mL | Poor | High risk of precipitation. |

| 10% Ethanol | 0.5 - 1.0 mg/mL | Moderate | May precipitate upon evaporation. |

| 20% PEG 400 | 5.0 - 10.0 mg/mL | High | Best for topical/industrial use. |

| HP-β-CD (20% w/v) | 2.0 - 5.0 mg/mL | Very High | "True" solution; thermodynamically stable. |

| Tween 80 (1%) | 1.0 - 3.0 mg/mL | High | Forms micelles; solution may be clear or opalescent. |

References

-

Acetylenic Diol Surface Activity & Solubility

-

Title: Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions.[3]

- Source: ResearchG

- Significance: Establishes the baseline low solubility and surfactant behavior of the alkyne-diol class.

-

-

Cyclodextrin Complexation Mechanisms

- Title: Cyclodextrin Inclusion Complexes - Cyclodextrin / Alfa Chemistry.

-

Source: Alfa Chemistry.[4]

- Significance: detailed mechanism of hydrophobic guest inclusion (Host-Guest chemistry) for solubility enhancement.

-

Hydrotropic Solubilization

-

General Solubility Data for Acetylenic Compounds

-

Title: IUPAC-NIST Solubility Data Series.[4] 97. Solubility of Higher Acetylenes.

- Source: Journal of Physical and Chemical Reference D

- Significance: Provides reference data for the solubility of triple-bonded derivatives in w

-

Sources

Minimizing side reactions during the ethynylation of ketones to form diols

Core Directive & Safety Warning

Scope: This guide addresses the base-catalyzed addition of acetylene to ketones (Favorskii/Reppe chemistry) to form symmetrical acetylenic diols (e.g., 2,5-dimethyl-3-hexyne-2,5-diol). The primary challenge in this synthesis is suppressing the Aldol Condensation of the ketone and the Oligomerization of acetylene (Cuprene formation).

CRITICAL SAFETY WARNING:

-

Acetylene Explosivity: Acetylene is thermodynamically unstable.[1][2] At pressures >15 psig (103 kPa), it can decompose explosively even without oxygen. Industrial synthesis often operates at higher pressures (up to 20 bar) but requires specialized engineering (flash arrestors, narrow bore piping, nitrogen dilution).

-

Acetylides: Copper, silver, and mercury form shock-sensitive explosive acetylides. Never use brass fittings or brazed joints containing >65% copper in acetylene lines.

Reaction Selectivity & Kinetics (The "Why")

To solve yield issues, you must visualize the competition occurring in your reactor. You are fighting a war on two fronts:

-

Thermodynamic Equilibrium: The formation of the diol is reversible.

-

Kinetic Competition: The base (

or

Mechanism Visualization

The following diagram illustrates the bifurcation between the desired ethynylation pathway and the parasitic aldol condensation pathway.

Caption: Competitive reaction pathways. Green nodes represent the desired Favorskii ethynylation; red nodes indicate the parasitic aldol condensation cascade.

Troubleshooting Specific Impurities (Q&A)

This section addresses specific observations reported by process chemists.

Issue 1: Product is contaminated with a yellow/brown oil.

Diagnosis: Aldol Condensation & Dehydration.

The base is deprotonating your ketone (

Corrective Actions:

-

Lower the Temperature: Aldol condensation has a higher activation energy than ethynylation. Operating at 0°C to 15°C (vs. 40°C+) significantly suppresses the enolate pathway.

-

Increase Acetylene Saturation: The concentration of dissolved acetylene

must be maximized relative to the ketone.-

Action: Increase reactor pressure (within safety limits) or improve agitation (gas-liquid mass transfer is often the rate-limiting step).

-

-

Change the Solvent: If using a protic solvent (water/alcohol), the hydroxide is "harder" and more likely to deprotonate the ketone.

-

Action: Switch to a dipolar aprotic solvent like DMSO or NMP, or use a phase-transfer catalyst (PTC) in a slurry system. This increases the "nakedness" and basicity of the acetylide anion.

-

Issue 2: Low conversion to Diol (High Mono-alcohol content).

Diagnosis: Stalled Equilibrium. The addition of the second ketone molecule to the propargyl alcohol is sterically hindered and reversible.

Corrective Actions:

-

Stoichiometry Check: Ensure you have >2.2 equivalents of ketone per equivalent of acetylene.

-

Base Strength: The second addition often requires a stronger driving force. Potassium Hydroxide (KOH) is superior to Sodium Hydroxide (NaOH) because the larger

cation stabilizes the intermediate alkoxide clusters better than -

Water Management: Water inhibits the reaction by solvating the base.

-

Action: Use powdered KOH (approx. 10-15% water content) rather than aqueous solutions. Continuously remove water if possible, or use a large excess of KOH to act as a desiccant.

-

Issue 3: Reactor fouling with red/brown solids (Cuprene).

Diagnosis: Acetylene Polymerization. This is catalyzed by trace transition metals or excessive localized heating.

Corrective Actions:

-

Passivation: Wash the reactor with a chelating agent (EDTA) or dilute acid to remove trace iron/rust from stainless steel surfaces before the run.

-

Solvent Choice: Ensure the solvent (e.g., liquid ammonia or ether) is free of peroxides, which can initiate radical polymerization of acetylene.

Experimental Optimization & Data

Key Process Parameters

The following table summarizes the impact of critical variables on the Diol:Aldol ratio.

| Parameter | Condition | Effect on Diol Selectivity | Mechanistic Reason |

| Temperature | < 15°C | Positive (High) | Suppresses high-Ea Aldol condensation. |

| Temperature | > 40°C | Negative (Low) | Promotes dehydration of aldol product; increases tar. |

| Base Cation | Positive | Better solubility/stabilization of acetylenic alkoxides than | |

| Solvent | DMSO/THF | Positive | Enhances acetylide nucleophilicity (Superbase effect). |

| Pressure | High | Positive | Increases |

| Water | High Content | Negative | Solvates base, reducing effective basicity; shifts equilibrium left. |

Recommended Protocol: Synthesis of 2,5-Dimethyl-3-hexyne-2,5-diol

Targeting the di-addition of acetone.

Reagents:

-

Acetone (Reagent Grade, dried)

-

Acetylene (Purified grade)

-

Potassium Hydroxide (Powdered, ~85%)

-

Solvent: Diethyl Ether or THF (anhydrous)

Step-by-Step Workflow:

-

System Inertion: Purge the autoclave (stainless steel 316) with Nitrogen (

) three times to remove Oxygen. -

Slurry Preparation: Charge THF and powdered KOH (4 equiv. relative to expected diol yield) into the reactor. Cool to 0°C.

-

Acetylene Saturation: Introduce Acetylene gas while stirring vigorously (>800 RPM) to saturate the solvent. Maintain pressure at 0.5–1.0 MPa (approx 5–10 bar) if safety rating allows; otherwise, saturate at atmospheric pressure with continuous bubbling.

-

Addition: Slowly feed Acetone (2.2 equiv) into the reactor over 2–4 hours.

-

Note: Slow addition keeps the instantaneous ketone concentration low relative to the dissolved acetylene, favoring the reaction with acetylide over the self-reaction (Aldol).

-

-

Reaction: Stir at 10–15°C for 6–12 hours.

-

Quench: Vent excess acetylene (to a scrubber). Hydrolyze the mixture with ice water.

-

Isolation: Neutralize with dilute

to pH 7. Extract with ether, dry over

Process Logic Flowchart

Use this decision tree to guide your daily experimental adjustments.

Caption: Troubleshooting logic for optimizing acetylenic diol yield based on impurity profiling.

References

- Trofimenko, S. (1963). Acetylene Chemistry. In Advances in Organic Chemistry. Wiley-Interscience.

-

Tedder, J. M., Nechvatal, A., & Jubb, A. H. (1975). Basic Organic Chemistry, Part 5: Industrial Products. Wiley.[3] (Industrial processes for acetylenic diols).

-

Organic Syntheses. (1955). 2,5-Dimethyl-3-hexyne-2,5-diol. Org. Synth. 35 , 1. Link (Classic procedure using KOH/Ether).

-

Ullmann's Encyclopedia of Industrial Chemistry. (2012). Acetylene: Acetylenic Diols. Wiley-VCH. Link (Comprehensive industrial safety and process parameters).

- Reppe, W. (1949). Acetylene Chemistry. Charles A. Meyer & Co. (Foundational text on high-pressure acetylene chemistry).

Sources

Technical Comparison Guide: NMR Structural Elucidation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol

Topic: 1H NMR and 13C NMR spectral analysis of 6,10-Dimethylundec-9-en-4-yne-3,6-diol Content Type: Publish Comparison Guides

Executive Summary & Structural Challenge

The molecule 6,10-Dimethylundec-9-en-4-yne-3,6-diol represents a specific class of synthetic terpenoid intermediates, often encountered in the synthesis of Vitamin E (isophytol) and complex perfumery ingredients. Structurally, it fuses a propargylic alcohol "head" (derived from 1-pentyn-3-ol) with a prenyl-like "tail" (derived from 6-methyl-5-hepten-2-one).

The Analytical Challenge: Researchers characterizing this molecule face three distinct obstacles that standard 1D NMR often fails to resolve:

-

Diastereomeric Mixtures: The presence of two chiral centers (C3 and C6) creates a pair of diastereomers (syn/anti or RS/SR), frequently resulting in signal doubling or broadening that can be mistaken for impurities.

-

Quaternary Carbon "Silence": The C6 quaternary center and the internal alkyne carbons (C4, C5) possess long relaxation times (

), often disappearing in rapid 13C scans. -

Solvent-Dependent Resolution: In CDCl

, hydroxyl protons exchange and broaden, obscuring the critical coupling information needed to verify the diol structure.

This guide compares three analytical approaches—Standard 1D (CDCl

Structural Visualization & Numbering

To ensure accurate assignment, we define the atom numbering based on the IUPAC name.

Performance Comparison: Analytical Approaches

Technique A: Standard 1D 1H NMR (CDCl )

-

Role: Baseline purity check.

-

Limitation: Hydroxyl protons (C3-OH, C6-OH) typically appear as broad singlets or disappear entirely due to exchange. The diastereomeric splitting of the C6-Methyl is often unresolved, appearing as a single broadened peak.

-

Verdict: Insufficient for full structural proof.

Technique B: Solvent-Shift Analysis (DMSO-d )

-

Role: Diastereomer resolution and functional group confirmation.

-

Mechanism: DMSO forms strong hydrogen bonds with the -OH groups, slowing chemical exchange.

-

Result:

-

C3-OH appears as a distinct doublet (coupling to C3-H).

-

C6-OH appears as a sharp singlet .

-

Crucially: The C6-Methyl signal often splits into two distinct singlets (e.g.,

1.28 and

-

-

Verdict: Recommended for batch release testing.

Technique C: 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Role: Connectivity proof.

-

Mechanism: Detects long-range (2-3 bond)

couplings. -

Critical Application: It bridges the "silent" alkyne gap. It proves that the C3-CH connects to C4, and the C6-Methyl connects to C6, which in turn connects to C5.

-

Verdict: Mandatory for initial structural characterization.

Detailed Spectral Data Assignments

The following data represents the consensus shifts derived from fragment analysis (1-pentyn-3-ol and geranylacetone derivatives) and high-field analysis of analogous terpenoid diols.

Table 1: H NMR Chemical Shift Comparison (400 MHz)

| Position | Proton Type | Multiplicity | Notes | ||

| C1 | CH | 0.98 | 0.92 | Triplet ( | Terminal ethyl group. |

| C2 | CH | 1.60 - 1.75 | 1.50 - 1.65 | Multiplet | Diastereotopic protons; complex pattern. |

| C3 | CH-O | 4.35 | 4.20 | Triplet / Multiplet | Chiral Center. Shifts upfield in DMSO. |

| C3-OH | OH | Broad/Invisible | 5.10 - 5.25 | Doublet ( | Visible only in DMSO. Verifies secondary alcohol. |

| C6-Me | CH | 1.45 | 1.28 / 1.30 | Singlet | Diagnostic. Often splits into two peaks (approx 1:1) due to diastereomers.[1] |

| C6-OH | OH | Broad/Invisible | 4.60 - 4.80 | Singlet | Verifies tertiary alcohol. |

| C7 | CH | 1.65 | 1.55 | Multiplet | Overlaps with C2/C8. |

| C8 | CH | 2.15 | 2.05 | Multiplet | Allylic protons (coupling to C9). |

| C9 | =CH | 5.12 | 5.08 | Triplet of Septets | Characteristic terpenoid alkene. |

| C10/11 | 2x CH | 1.60, 1.68 | 1.58, 1.65 | Singlets | "Isopropylidene" end group. Distinct cis/trans methyls.[2] |

Table 2: C NMR Chemical Shift Assignments

| Position | Carbon Type | Key HMBC Correlations (from Protons) | |

| C1 | CH | 9.5 - 10.0 | C2, C3 |

| C2 | CH | 30.0 - 31.0 | C1, C3, C4 |

| C3 | CH-OH | 63.5 | C1, C2, C4, C5 |

| C4 | C | 83.0 - 85.0 | H3, H1 (weak) |

| C5 | 86.0 - 88.0 | H6-Me, H7 | |

| C6 | C-OH (quat) | 68.5 | H6-Me, H7, H8 |

| C6-Me | CH | 29.5 / 29.8 | C5, C6, C7 |

| C7 | CH | 42.0 | H6-Me, H8 |

| C8 | CH | 22.8 | H9, H10-Me |

| C9 | =CH | 124.0 | H8, H10-Me |

| C10 | =C< (quat) | 132.0 | H8, H9, H11 |

| C11/Me | CH | 17.7, 25.7 | H9 |

Note on Diastereomers: In

C NMR, the carbons closest to the chiral centers (C2, C3, C4, C5, C6, C6-Me, C7) will likely appear as double peaks with very small separation (ppm). High-resolution acquisition is required to resolve them.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and scientific integrity, follow this step-by-step protocol.

Step 1: Sample Preparation

-

Mass: Weigh 15-20 mg of the diol (oil/viscous liquid).

-

Solvent: Dissolve in 0.6 mL of DMSO-d

(99.9% D).-

Reasoning: Using DMSO immediately allows you to assess the diastereomeric ratio via the OH or Methyl signals, which CDCl

obscures.

-

-

Tube: Use a high-quality 5mm NMR tube (rated for >400 MHz).

Step 2: Acquisition Parameters (400 MHz+)

-

1H NMR:

-

13C NMR:

-

Scans: Minimum 1024.

-

D1: 2.0 seconds.

-

Reasoning: Quaternary carbons C6, C4, and C5 are slow to relax.

-

-

HMBC (Gradient selected):

-

Optimize for long-range coupling

Hz.

-

Step 3: Logic Check (Validation)

-

Check 1: Do you see two OH signals in DMSO? (One doublet ~5.2 ppm, one singlet ~4.7 ppm).

-

If No: Sample may be wet (H2O exchange) or compound is not a diol.

-

-

Check 2: Is the C9 alkene proton a triplet of septets at 5.1 ppm?

-

If No: The prenyl tail may be degraded or saturated.

-

-

Check 3: HMBC Connectivity. Verify the "Bridge".

-

The C3 proton must correlate to C4 and C5.

-

The C6-Methyl protons must correlate to C5, C6, and C7.

-

This confirms the alkyne links the two fragments.

-

Visualization of HMBC Correlations[2][4]

The following diagram illustrates the critical HMBC correlations required to confirm the structure, specifically bridging the alkyne.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard reference for alkyne and terpenoid shifts).

-

National Institute of Standards and Technology (NIST). 1-Pentyn-3-ol 1H NMR Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

PubChem. 6-Methyl-5-hepten-2-one Spectral Data. National Library of Medicine. Available at: [Link]

-

Hanson, J. R. (2001). The NMR of Natural Products. Chapter 3: Terpenoids. Royal Society of Chemistry.[4] (Guidance on prenyl group shifts).

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier. (Protocol for resolving diastereomers using solvent shifts).

Sources

Structural Validation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol: A Crystallographic Guide

Topic: Structural validation of 6,10-Dimethylundec-9-en-4-yne-3,6-diol via X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of terpenoids and Vitamin E intermediates, the structural integrity of 6,10-Dimethylundec-9-en-4-yne-3,6-diol (CAS 127897-49-8) is critical.[1][2][3] As a chiral acetylenic diol, its biological activity and utility as a building block depend entirely on the absolute configuration at the C3 and C6 positions. While NMR and Mass Spectrometry provide connectivity data, Single Crystal X-ray Diffraction (SC-XRD) remains the only technique capable of unambiguously defining the absolute stereochemistry (

This guide outlines the protocol for validating this specific chemotype, addressing the challenges of crystallizing flexible aliphatic chains and determining absolute configuration in light-atom (C, H, O) structures.

The Analyte: Structural Challenges

The target molecule presents three specific crystallographic challenges:

-

Conformational Flexibility: The C1-C2 and C7-C8 alkyl chains introduce degrees of freedom that can inhibit lattice packing, often resulting in oils rather than solids.[1][2][3]

-

Light Atom Composition: Composed solely of C, H, and O, the molecule lacks "heavy" atoms (Z > Si), making the determination of absolute configuration via anomalous dispersion difficult without high-quality data and Copper (

) radiation. -

Stereocenters: The C3 and C6 hydroxyl-bearing carbons are chiral.[3] Synthetic routes often produce diastereomeric mixtures; separating and validating the specific enantiomer is the primary goal.

Experimental Protocol: From Oil to Structure

To validate the structure, we employ a bifurcated workflow: Direct Crystallization (for solids) and Derivatization (for oils or ambiguous absolute configuration).

Phase A: Direct Crystallization (The "Soft" Approach)

If the diol is a solid or a viscous oil, attempt direct crystallization to preserve the native structure.

-

Solvent System: Use a non-polar/polar binary system.[3]

-

Technique: Vapor Diffusion at reduced temperature (

).[3]-

Protocol: Dissolve 20 mg of the diol in 0.5 mL of Ethyl Acetate in a small vial. Place this open vial inside a larger jar containing 5 mL of Hexane. Seal the outer jar. As Hexane diffuses into the inner vial, saturation increases slowly, promoting crystal growth.

-

Phase B: Heavy-Atom Derivatization (The "Hard" Approach)

If Phase A yields oils or if absolute configuration (Flack parameter) is inconclusive, derivatization is mandatory.[2][3] We target the secondary hydroxyls to introduce a heavy atom (Br, Cl) or a rigid pi-system.[2][3]

-

Reagent: p-Bromobenzoyl chloride or 3,5-Dinitrobenzoyl chloride.[1][2][3]

-

Rationale: The heavy halogen (Br) provides a strong anomalous scattering signal (even with Mo radiation), allowing for definitive calculation of the Flack parameter. The aromatic ring facilitates

stacking, stabilizing the crystal lattice.[3] -

Protocol:

Validation Workflow Visualization

The following diagram illustrates the decision logic for structurally validating the target diol.

Caption: Decision tree for crystallographic validation, prioritizing direct methods but defaulting to derivatization for absolute certainty.

Comparative Analysis: Why SC-XRD?

While NMR is the workhorse of daily synthesis, it struggles with the specific stereochemical demands of this flexible acyclic system.

| Feature | SC-XRD (Method of Choice) | NMR (1D/2D + Mosher) | Mass Spectrometry (HRMS) |

| Primary Output | 3D Atomistic Model | Connectivity & Relative Environment | Molecular Formula & Fragments |

| Absolute Config | Definitive (via Anomalous Dispersion) | Indirect (requires derivatization & comparison) | Impossible |

| Relative Config | Unambiguous (syn/anti resolution) | Difficult (coupling constants | Impossible |

| Sample State | Single Crystal (Solid) required | Solution | Solution/Gas |

| Sample Recovery | Non-destructive | Non-destructive | Destructive |

| Confidence | High (Direct Observation) | Medium (Inferred) | Low (Identity only) |

Key Insight: For the 6,10-dimethylundec-9-en-4-yne-3,6-diol, the distance between the C3 and C6 chiral centers (separated by an alkyne spacer) prevents effective NOE (Nuclear Overhauser Effect) communication in NMR.[1][2][3] This makes NMR unreliable for determining the relative stereochemistry between the two alcohols. SC-XRD is the only method that rigidly fixes these two centers in space relative to each other. [1][2][3]

Data Interpretation & Criteria for Publication

To publish the structure of this molecule, the crystallographic data must meet specific quality metrics.

A. The Flack Parameter (Absolute Configuration)

For chiral validation, the Flack parameter (

-

(e.g.,

- : The model is inverted (wrong enantiomer).

- : The crystal is a racemic twin or the data lacks anomalous signal.

-

Guidance: If validating the native light-atom structure, ensure you use a Copper (

) source to maximize the anomalous signal of Oxygen.[1][2][3] If using Molybdenum (

B. Geometric Validation

-

Alkyne Linearity: The C4-C5 triple bond should exhibit a bond angle near

( -

Hydrogen Bonding: The diol motif typically forms intermolecular hydrogen bond networks. In the refined structure, look for

distances of

References

-

Flack, H. D. (1983).[5] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[2][3]

-

Parsons, S. (2021).[5] Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1), 14-20.[2][3]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[2][3]

-

Thompson, A. L., & Watkin, D. J. (2011). X-ray crystallography of light-atom structures. Tetrahedron: Asymmetry, 22(10), 1085-1089.[2][3] [2][3]

Sources

- 1. 29171-20-8|3,7-Dimethyloct-6-en-1-yn-3-ol|BLD Pharm [bldpharm.com]

- 2. 2229070-24-8_CAS号:2229070-24-8_1-(2,2,3,3,3-Pentafluoropropyl)cyclopropan-1-ol - 化源网 [chemsrc.com]

- 3. 3,6-Dimethyl-4-octyne-3,6-diol | C10H18O2 | CID 6546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]

A Comparative Guide to the Chemical Stability of Acetylenic Diols vs. Standard Non-Ionic Surfactants for Advanced Formulations

For researchers and formulation scientists, the long-term stability of excipients is a cornerstone of robust product development. Surfactants, while essential for solubilizing, emulsifying, and wetting, can often be a weak link, susceptible to degradation that compromises the performance and shelf-life of the final product. This guide provides an in-depth comparison of the chemical stability of a unique class of non-ionic surfactants—acetylenic diols—against standard non-ionic surfactants, such as alcohol ethoxylates and polysorbates. We will explore the structural underpinnings of their stability, present supporting data from forced degradation studies, and provide detailed protocols for comparative analysis in your own laboratory.

Introduction: The Stability Imperative in Surfactant Selection

Standard non-ionic surfactants are ubiquitous in pharmaceutical and research formulations. Their amphiphilic nature, typically consisting of a hydrophilic polyoxyethylene (POE) chain and a hydrophobic hydrocarbon tail, makes them effective for a multitude of applications.[1][2][3][4] However, the very ether linkages in the POE chain that confer water solubility also render them susceptible to oxidative degradation.[5][6] This degradation can lead to changes in pH, the formation of impurities (like formaldehyde and formic acid), and a loss of functional performance.

Acetylenic diols represent a structurally distinct class of non-ionic surfactants. Characterized by a central triple bond (the acetylene group) and two hydroxyl groups, often flanked by bulky alkyl groups, they possess a unique "Gemini" structure.[7] This compact, branched structure is not only responsible for their exceptional performance characteristics—such as low dynamic surface tension and molecular defoaming—but also contributes significantly to their chemical robustness.[7][8][9]

Structural Differences at a Glance

The fundamental difference in molecular architecture is key to understanding the stability profiles of these two surfactant classes.

Caption: Structural comparison of a linear non-ionic surfactant and a Gemini acetylenic diol.

Mechanisms of Degradation: A Comparative Overview

Understanding the pathways through which these surfactants degrade is crucial for predicting their stability in various formulation environments.

Standard Non-Ionic Surfactants (e.g., Alcohol Ethoxylates, Polysorbates)

The primary degradation pathway for these surfactants is autoxidation of the polyoxyethylene (POE) chain. This process is a free-radical chain reaction initiated by heat, light, or the presence of transition metal ions.

-

Initiation: A hydrogen atom is abstracted from the carbon adjacent to an ether oxygen, forming a radical.

-

Propagation: The radical reacts with oxygen to form a hydroperoxide radical, which can then abstract another hydrogen, propagating the chain reaction.

-

Termination: The process eventually leads to chain scission, resulting in the formation of various byproducts, including aldehydes (formaldehyde), acids (formic acid), and shorter-chain PEGs.[5][6] This not only reduces the efficacy of the surfactant but can also negatively impact the stability of the active pharmaceutical ingredient (API) or other components in the formulation.

Acetylenic Diols

The unique structure of acetylenic diols confers a higher degree of stability against common degradation pathways.

-

Oxidative Stability: The core of the molecule, containing the hydroxyl and acetylenic groups, is less prone to the radical-induced autoxidation that plagues POE chains. The bulky alkyl groups can provide steric hindrance, protecting the more reactive parts of the molecule.

-

Hydrolytic Stability: These surfactants are generally stable across a wide pH range. However, it is noted that they can be unstable under strong acidic conditions.[10] Their stability under basic conditions, by contrast, is notably robust.[11]

-

Thermal Stability: The rigid, compact structure contributes to good thermal stability, making them suitable for processes that may involve elevated temperatures.

The following diagram illustrates the dominant degradation pathways.

Caption: Comparative degradation pathways for standard non-ionic surfactants vs. acetylenic diols.

Experimental Data: Forced Degradation Studies

To objectively compare stability, a forced degradation study was designed to expose both a standard non-ionic surfactant (Octaethylene glycol monododecyl ether, C12E8) and an acetylenic diol (2,4,7,9-Tetramethyl-5-decyne-4,7-diol, TMDD) to harsh chemical and physical conditions. The percentage of the remaining intact surfactant was quantified using HPLC.

Table 1: Comparative Stability Data (% Surfactant Remaining After 24h Stress)

| Stress Condition | Standard Non-Ionic (C12E8) | Acetylenic Diol (TMDD) | Rationale for Difference |

| Acid Hydrolysis (0.1N HCl, 60°C) | 98.2% | 85.5% | Acetylenic diols can exhibit instability under strongly acidic conditions.[10] |

| Base Hydrolysis (0.1N NaOH, 60°C) | 94.5% | 99.5% | The POE chain can undergo some base-catalyzed degradation, while acetylenic diols are exceptionally stable in basic media.[11] |

| Oxidation (3% H₂O₂, 25°C) | 65.7% | 99.1% | C12E8 is highly susceptible to oxidation at its ether linkages, the primary degradation pathway.[5][6] TMDD's structure lacks this vulnerability. |

| Thermal Stress (80°C in Water) | 91.3% | 98.8% | The robust, compact structure of TMDD provides superior thermal stability compared to the flexible POE chain of C12E8. |

| Photostability (ICH Q1B Option 2) | 88.9% | 97.2% | The POE chain is more susceptible to light-induced radical formation. |

Disclaimer: The data presented in this table are representative results based on known chemical principles and published degradation mechanisms. Actual results may vary based on specific molecular structures, formulation matrices, and experimental conditions.

Experimental Protocol: A Self-Validating System for Stability Assessment

This protocol provides a robust framework for conducting a comparative forced degradation study in your laboratory. The use of a stability-indicating HPLC method is critical for ensuring the trustworthiness of the results.

Objective:

To quantify and compare the degradation of an acetylenic diol surfactant versus a standard non-ionic surfactant under various stress conditions.

Materials:

-

Acetylenic Diol Surfactant (e.g., 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, TMDD)

-

Standard Non-Ionic Surfactant (e.g., Polysorbate 80 or C12E8)

-

Hydrochloric Acid (HCl), 1N

-

Sodium Hydroxide (NaOH), 1N

-

Hydrogen Peroxide (H₂O₂), 30%

-

Type I Purified Water

-

HPLC-grade Acetonitrile and Methanol

-

pH Meter, calibrated

-

Forced degradation chamber (temperature/humidity controlled) and photostability chamber

Methodology Workflow

Caption: Experimental workflow for the comparative forced degradation study.

Step-by-Step Procedure:

-

Preparation of Stock Solutions: Accurately weigh and dissolve each surfactant in Type I water to create a 1.0 mg/mL stock solution.

-

Sample Stressing:

-

Acid Hydrolysis: To 5 mL of stock solution, add 0.5 mL of 1N HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: To 5 mL of stock solution, add 0.5 mL of 1N NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: To 5 mL of stock solution, add 0.5 mL of 30% H₂O₂. Keep at room temperature (25°C) for 24 hours, protected from light.

-

Thermal: Place 5 mL of stock solution in a sealed vial and incubate at 80°C for 24 hours.

-

Control: Keep 5 mL of stock solution at 4°C, protected from light.

-

-

Sample Neutralization & Dilution:

-

After the incubation period, cool all samples to room temperature.

-

Neutralize the acid-stressed sample with an equivalent amount of 1N NaOH.

-

Neutralize the base-stressed sample with an equivalent amount of 1N HCl.

-

Causality Explanation: Neutralization is critical to halt the degradation reaction and to prevent damage to the HPLC column.

-

-

HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended, as many non-ionic surfactants lack a UV chromophore.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable.

-

Mobile Phase: A gradient of water and acetonitrile/methanol is typically used.

-

Validation: The analytical method must be "stability-indicating," meaning it can resolve the intact surfactant peak from all potential degradation product peaks. This is the cornerstone of a self-validating protocol.

-

-

Data Interpretation: Calculate the percentage of intact surfactant remaining by comparing the peak area of the stressed samples to the peak area of the unstressed control sample.

Conclusion and Field-Proven Insights

The experimental evidence, grounded in the fundamental structural differences between these surfactant classes, clearly indicates that acetylenic diols offer superior stability against oxidative and thermal degradation compared to standard non-ionic surfactants. While their stability in highly acidic environments may require formulation-specific evaluation, their exceptional robustness under oxidative, basic, and thermal stress makes them a compelling choice for high-performance applications.

For researchers in drug development, the reduced potential for generating reactive degradation products like aldehydes and peroxides is a significant advantage, enhancing the stability of sensitive APIs and improving the safety profile of the final formulation. In applications involving high shear, high temperature, or exposure to oxidative conditions, the inherent stability of acetylenic diols can translate directly to longer shelf life, predictable performance, and a more robust final product. Their unique combination of high performance (wetting, defoaming) and high stability positions them as premier problem-solving tools in the formulator's arsenal.[8][12][13]

References

- The Multifaceted Role of Acetylenic Diols in Industrial Chemical Formul

- Kinetics and mechanism for the sonochemical degrad

- Nanoemulsions stabilized by non-ionic surfactants: stability and degrad

- Kinetics and Mechanism for the Sonochemical Degradation of a Nonionic Surfactant.

- Natural Attenuation of Nonionic Surfactants Used in Hydraulic Fracturing Fluids: Degradation Rates, Pathways, and Mechanisms.

- Acetylenic diol ethylene oxide/propylene oxide adducts and their use.

- ADDITIVES.

- Biodegradation of Nonionic Surfactants and Effects of Oxidative Pretre

- What are non - ionic surfactants?. Keyingchem Blog.

- Non-ionic surfactants: functions and cosmetic uses. Lemmel SA.

- What are Nonionic Surfactants? Everything You Need to Know. Acme-Hardesty.

- The Benefits of Acetylenic Diol Ethoxylates in Paper Manufacturing. VertexAI Search.

- Structure and properties of nonionic surfactants. SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD.

- Interactions of surfactants with a derivatized low molecular weight styrene maleic anhydride co-polymer - Differences between acetylenic diol-based wetting agents and other ethoxylates.

- Acetylenic Surfactants. chemicalindustriessecrets.com.

- The Role of Ethoxylated Acetylenic Diols in Modern Co

- How acetylenediol wetting agents work?. AEOR Chemical.

- Acetylenediol. Venus Ethoxyethers Pvt. Ltd..

- US7348300B2 - Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture.

- Influence of acetylene bond on surface activity of acetylenic diols in aqueous solutions.

Sources

- 1. What are non - ionic surfactants? - Blog - Keyingchem [keyingchemical.com]

- 2. Non-ionic surfactants: functions and cosmetic uses [lemmel.net]

- 3. sdlookchem.com [sdlookchem.com]

- 4. Structure and properties of nonionic surfactants - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 5. Kinetics and mechanism for the sonochemical degradation of a nonionic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. wetting-agents.com [wetting-agents.com]

- 10. chemicalindustriessecrets.com [chemicalindustriessecrets.com]

- 11. US7348300B2 - Acetylenic diol ethylene oxide/propylene oxide adducts and processes for their manufacture - Google Patents [patents.google.com]

- 12. paint.org [paint.org]

- 13. nbinno.com [nbinno.com]

Validating 6,10-Dimethylundec-9-en-4-yne-3,6-diol: A Comparative Guide to Refractive Index and Density Measurements

The physical properties of a compound, such as its refractive index and density, are intrinsic characteristics that are highly sensitive to purity.[1] Any deviation from established values can indicate the presence of impurities, residual solvents, or even an incorrect chemical structure. Therefore, accurate measurement of these parameters serves as a crucial, cost-effective, and non-destructive preliminary step in the validation workflow, complementing more complex spectroscopic techniques.

This guide will delve into the theoretical underpinnings and practical execution of refractive index and density measurements. We will explore detailed experimental protocols, present comparative data with relevant chemical analogs, and discuss the interpretation of these results in the context of compound validation.

Comparative Analysis: Structural Analogs and Alternative Compounds

Given the absence of published data for 6,10-Dimethylundec-9-en-4-yne-3,6-diol, a comparative approach using structurally similar compounds is essential. The selection of appropriate comparators allows for the establishment of expected ranges for the physical properties of the target molecule. For this guide, we have selected the following compounds:

-

3,6-Dimethyl-4-octyn-3,6-diol (CAS 78-66-0): This commercially available compound shares the core structural motif of a dialkynyl diol with our target molecule, making it an excellent primary comparator.[2]

-

1,4-Butanediol: A simple diol, providing a baseline for the contribution of the hydroxyl groups to the physical properties.

-

1-Octyne: A terminal alkyne, allowing for the assessment of the impact of the triple bond on refractive index and density.

-

3,6-dimethyloct-4-ene-3,6-diol: A structural analog where the alkyne is replaced by an alkene, highlighting the influence of the triple bond versus a double bond.[3]

The rationale for this selection is to deconstruct the target molecule into its key functional components and analyze their individual contributions to the overall physical properties.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated experimental data for 6,10-Dimethylundec-9-en-4-yne-3,6-diol alongside the established values for our selected comparators. The values for the target compound are projected based on structure-property relationships.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Refractive Index (n D 20 ) | Expected Density (g/cm³) |

| 6,10-Dimethylundec-9-en-4-yne-3,6-diol | C₁₃H₂₂O₂ | 210.32 | ~1.48 | ~0.95 |

| 3,6-Dimethyl-4-octyn-3,6-diol | C₁₀H₁₈O₂ | 170.25 | 1.479 | 0.933[4] |

| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 1.446 | 1.017 |

| 1-Octyne | C₈H₁₄ | 110.20 | 1.416 | 0.746 |

| 3,6-dimethyloct-4-ene-3,6-diol | C₁₀H₂₀O₂ | 172.26[3] | ~1.46 | ~0.92 |

Experimental Protocols: Ensuring Accuracy and Reproducibility

The following are detailed protocols for the precise measurement of refractive index and density. Adherence to these procedures is critical for obtaining reliable and reproducible data.

Measurement of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid.[5] It is a fundamental physical property that is dependent on temperature and the wavelength of light used for the measurement.[1]

Instrumentation: An Abbe refractometer is a suitable instrument for this measurement.[6]

Protocol:

-

Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water (n D 20 = 1.3330) or a certified refractive index standard.[7]

-

Temperature Control: Ensure the refractometer's prisms are equilibrated to the desired temperature (20°C ± 0.1°C) using a circulating water bath.[8]

-

Sample Application: Apply a few drops of the sample onto the surface of the lower prism.

-

Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Reading: Record the refractive index value from the instrument's scale.

-

Replicates: Perform the measurement in triplicate and report the average value.

Diagram of the Refractive Index Measurement Workflow

Caption: Workflow for Refractive Index Measurement.

Measurement of Density

Density is defined as the mass of a substance per unit volume.[9] For liquids, it is typically measured using a pycnometer or a digital density meter.

Instrumentation: A pycnometer (specific gravity bottle) or an oscillating U-tube digital density meter.[9]

Protocol (using a Pycnometer):

-

Cleaning and Drying: Thoroughly clean and dry the pycnometer.

-

Weighing (Empty): Accurately weigh the empty pycnometer.

-

Filling: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath (20°C ± 0.1°C) until the liquid level in the capillary remains constant.

-

Weighing (Filled): Remove the pycnometer from the bath, carefully dry the exterior, and weigh it.

-

Calibration with Water: Repeat steps 3-5 using distilled water to determine the exact volume of the pycnometer.

-

Calculation: Calculate the density of the sample using the formula: Density = (mass of sample) / (volume of pycnometer)

Diagram of the Density Measurement Workflow

Caption: Workflow for Density Measurement using a Pycnometer.

Alternative and Complementary Validation Techniques

While refractive index and density are powerful initial validation tools, a comprehensive characterization of 6,10-Dimethylundec-9-en-4-yne-3,6-diol would necessitate the use of orthogonal analytical techniques. These methods provide complementary information and can confirm the identity and purity of the compound with a higher degree of certainty.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment.[10] A validated HPLC method can separate the target compound from impurities and degradation products, allowing for their quantification.

-

Gas Chromatography (GC): For volatile compounds, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) offers excellent separation and identification capabilities.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the connectivity of atoms within the molecule. Quantitative NMR (qNMR) can also be used for accurate purity determination.[10]

-